2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]-
Description
The compound 2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]- is a nitrile derivative featuring a substituted pyridine moiety.
- Core structure: A butenenitrile backbone (C₄H₅N) with a substituent at the 3-position.
- Substituent: A [(6-chloro-3-pyridinyl)methyl]methylamino group, introducing a chlorinated pyridine ring and a secondary amine linkage.
Properties
IUPAC Name |
(E)-3-[(6-chloropyridin-3-yl)methyl-methylamino]but-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9(5-6-13)15(2)8-10-3-4-11(12)14-7-10/h3-5,7H,8H2,1-2H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRWFHLAFNCDLJ-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)N(C)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C#N)/N(C)CC1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652113 | |
| Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135411-13-1 | |
| Record name | (2E)-3-{[(6-Chloropyridin-3-yl)methyl](methyl)amino}but-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with methylamine to form an intermediate, which is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-3-{(6-Chloropyridin-3-yl)methylamino}but-2-enenitrile involves its interaction with specific molecular targets. The chloropyridine moiety may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound 2-Butenenitrile,2-acetyl-3-(methylamino)- (CAS 108161-07-5, ) provides a relevant comparison. Key differences include:
| Property | 2-Butenenitrile,3-[[(6-chloro-3-pyridinyl)methyl]methylamino]- | 2-Butenenitrile,2-acetyl-3-(methylamino)- |
|---|---|---|
| Molecular Formula | Likely C₁₁H₁₁ClN₃ (inferred) | C₇H₁₀N₂O |
| Substituents | Chloropyridinylmethyl-methylamino | Acetyl-methylamino |
| Key Functional Groups | Nitrile, chloropyridine, secondary amine | Nitrile, acetyl, primary amine |
| Molecular Weight | ~220.68 g/mol (estimated) | 138.17 g/mol |
Comparison with Other Pyridine and Nitrile Derivatives
From , related compounds such as 4-vinylpyridine and benzyl chloride share partial structural motifs:
- 4-Vinylpyridine : Lacks the nitrile and amine groups but shares the pyridine ring. The vinyl group increases reactivity in polymerization, unlike the chloro substitution in the target compound.
- Benzyl chloride : Features a chlorinated aromatic ring but lacks the nitrile and amine functionalities, limiting direct comparability.
Research Findings and Implications
Electronic and Steric Effects
- The methylamino linkage may facilitate hydrogen bonding or coordination with metal ions, a property absent in simpler nitriles like benzonitrile (listed in ).
Data Tables
Table 1: Structural Comparison of Key Compounds
| Compound | Molecular Formula | Key Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | C₁₁H₁₁ClN₃ | Chloropyridinylmethyl-methylamino | Agrochemicals, pharmaceuticals |
| 2-Butenenitrile,2-acetyl-3-(methylamino)- | C₇H₁₀N₂O | Acetyl-methylamino | Organic synthesis intermediates |
| 4-Vinylpyridine | C₇H₇N | Vinyl-pyridine | Polymer chemistry |
Table 2: Functional Group Impact
| Group | Effect on Properties |
|---|---|
| Chloropyridine | Increases lipophilicity; enhances receptor binding |
| Acetyl | Improves metabolic stability; modulates solubility |
| Nitrile | Provides sites for nucleophilic addition or reduction reactions |
Biological Activity
2-Butenenitrile, 3-[[(6-chloro-3-pyridinyl)methyl]methylamino]- (CAS No. 135411-13-1) is a chemical compound of interest due to its potential biological activities. This compound features a pyridine ring, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its possible applications in medicinal chemistry and pharmacology.
- Molecular Formula : C11H12ClN3
- Molecular Weight : 221.69 g/mol
- Structure : The compound contains a butenenitrile group and a chloropyridinyl moiety, which may contribute to its biological effects.
Biological Activity Overview
Research has indicated that compounds with similar structures often exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize key findings related to the biological activity of 2-butenenitrile derivatives.
Antibacterial Activity
Several studies have explored the antibacterial properties of compounds similar to 2-butenenitrile, particularly against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8.84 μM |
| Compound B | Escherichia coli | 5.00 μM |
| Compound C | Enterococcus faecalis | 4.50 μM |
These findings suggest that compounds structurally related to 2-butenenitrile may possess significant antibacterial activity, particularly against resistant strains such as MRSA and vancomycin-resistant Enterococcus faecalis .
Anticancer Potential
The anticancer properties of similar nitrile compounds have also been investigated. Research indicates that certain derivatives exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of a series of nitrile compounds, it was found that:
- Compound D demonstrated significant cytotoxicity against K562 leukemia cells.
- Compound E showed selective toxicity towards lung cancer cell lines without affecting normal fibroblast cells.
These results highlight the potential of nitrile-containing compounds in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of compounds like 2-butenenitrile.
Key Findings:
- Chlorine Substitution : The presence of chlorine in the pyridine ring enhances antibacterial activity.
- Alkyl Chain Length : Variations in the alkyl chain length of the butenenitrile group can influence cytotoxicity and selectivity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
